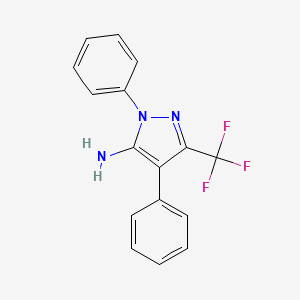

![molecular formula C16H29NO4 B14509525 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate CAS No. 62787-74-0](/img/structure/B14509525.png)

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

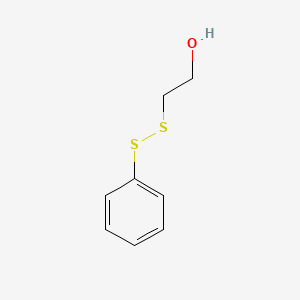

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate is a synthetic compound known for its applications in various scientific fields. It is a chemical compound with the molecular formula C14H25NO4. This compound is often used in the preparation of lipid nanoparticles, which are essential for the delivery of mRNA-based vaccines .

Preparation Methods

The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate involves several steps. The final step is an alkylation reaction where a secondary amine is combined with a lipid bromo ester. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of lipid nanoparticles. In biology and medicine, it plays a crucial role in the delivery of mRNA-based vaccines, such as the Moderna COVID-19 vaccine . Additionally, it is used in non-invasive bioluminescence imaging when combined with luciferase-encoding mRNA for in-vivo luciferase expression in animal models .

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate involves its incorporation into lipid nanoparticles. These nanoparticles protect delicate mRNA molecules and facilitate their entry into cells via receptor-mediated endocytosis. The compound’s ionizable lipids hold a relatively neutral charge at physiological pH but become positively charged within the nanoparticle, allowing them to bind to the negatively charged backbone of mRNA .

Comparison with Similar Compounds

Similar compounds to 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate include other lipid-based molecules used in nanoparticle formulations, such as ALC-0315 and distearoylphosphatidylcholine . These compounds share similar functions in mRNA delivery systems but may differ in their chemical structures and specific applications. The uniqueness of this compound lies in its specific structure, which provides optimal properties for mRNA binding and delivery.

Properties

CAS No. |

62787-74-0 |

|---|---|

Molecular Formula |

C16H29NO4 |

Molecular Weight |

299.41 g/mol |

IUPAC Name |

4-[bis(2-hydroxyethyl)amino]but-2-ynyl octanoate |

InChI |

InChI=1S/C16H29NO4/c1-2-3-4-5-6-9-16(20)21-15-8-7-10-17(11-13-18)12-14-19/h18-19H,2-6,9-15H2,1H3 |

InChI Key |

APRYDQAHEMKUEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC#CCN(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)

![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)